Suzuki–Miyaura Cross-Coupling Synthetic Accessibility: Benchtop-Scale Yield Benchmarking
The target compound is accessible via a one-step Suzuki–Miyaura cross-coupling between 2-bromo-4-nitroanisole and 4-pyridineboronic acid under standard palladium catalysis, delivering the title compound as a pale yellow solid in 45% isolated yield at a 3.4 g scale [1]. In contrast, analogous nitrophenylpyridine regioisomers obtained via the Gomberg–Bachmann arylation route have been reported with yields as low as 5.9%–22.3%, depending on the specific regioisomer [2]. The Suzuki route provides a practical benchtop-scale entry with a well-defined, single regioisomeric product, whereas the alternative Gomberg-type arylation produces mixtures requiring chromatographic separation.
| Evidence Dimension | Isolated synthetic yield (benchtop scale) |
|---|---|
| Target Compound Data | 45% isolated yield (3.4 g scale, pale yellow solid) via Suzuki coupling of 2-bromo-4-nitroanisole + 4-pyridineboronic acid |
| Comparator Or Baseline | 2-(4-Nitrophenyl)pyridine: 22.3% yield via Gomberg–Bachmann arylation; 2-(2-Bromo-4-nitrophenyl)pyridine: 5.9% yield via Gomberg–Bachmann arylation [2] |
| Quantified Difference | 2.0–7.6× higher yield for target compound vs. Gomberg-derived regioisomers |
| Conditions | Target: Pd-catalyzed Suzuki coupling, aq. Na₂CO₃, DME/H₂O, Ar atmosphere; Comparator: Gomberg–Bachmann diazonium arylation of pyridine |
Why This Matters
Higher and more predictable synthetic yield reduces procurement cost per gram and improves scalability for medicinal chemistry campaigns or library production, providing a practical procurement advantage over Gomberg-derived analogs.
- [1] Open Reaction Database (ORD). Synthesis of 4-(2-Methoxy-5-nitrophenyl)pyridine (D36). Reaction: 2-bromo-4-nitroanisole + 4-pyridineboronic acid, Pd catalyst, Na₂CO₃, DME/H₂O. Yield: 45% (3.4 g, pale yellow solid). Data accessed via ORD infrastructure. View Source
- [2] Semantic Scholar. Synthetic Study on Derivatives of 2-(4-nitrophenyl)pyridine. Yields: 2-(4-Nitrophenyl)pyridine 22.3%; 2-(2-Bromo-4-nitrophenyl)pyridine 5.9%. https://www.semanticscholar.org/ (accessed 2026-04-30). View Source
